N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN3O/c15-11-6-10(2-3-12(11)16)18-14(20)8-1-4-13-9(5-8)7-17-19-13/h1-7H,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFUMEKCOMLOPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)F)Cl)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes and reaction conditions for “PMID25399762-Compound-Table1-C9” involve several steps. The preparation methods typically include the use of reagents such as acetaldehyde, alcohol, and water . Industrial production methods often involve the use of advanced techniques to ensure the purity and stability of the compound .
Chemical Reactions Analysis
“PMID25399762-Compound-Table1-C9” undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include formaldehyde and ammonia . The major products formed from these reactions are typically derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
Neuropharmacology
N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Recent studies have shown that derivatives of indazole-5-carboxamide can act as selective inhibitors of MAO-B, which is implicated in neurodegenerative diseases such as Parkinson's disease. The compound has demonstrated significant potency with an IC50 value of 0.662 nM against human MAO-B, indicating its potential as a therapeutic agent for neurological conditions .
Table 1: MAO Inhibition Potency of Indazole Derivatives
| Compound Name | IC50 (nM) | Selectivity Ratio (MAO-B/MAO-A) |
|---|---|---|
| This compound | 0.662 | >15000 |
| N-(4-chlorophenyl)-1H-indazole-5-carboxamide | 0.386 | 25906 |
This selectivity is crucial as it minimizes side effects associated with non-selective MAO inhibitors, making it a promising candidate for further development in treating Parkinson's disease and possibly other neurological disorders .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that indazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have been reported to show significant activity against breast cancer cell lines MCF-7 and MDA-MB-231, with some derivatives achieving a GI50 value comparable to established chemotherapeutics like adriamycin .
Table 2: Cytotoxicity of Indazole Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | GI50 (μM) |
|---|---|---|
| This compound | MCF-7 | <0.1 |
| N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | MDA-MB-231 | 45.8 |
The structure-activity relationship (SAR) studies indicate that electron-withdrawing groups at the N-phenyl position enhance anticancer activity, suggesting that modifications to the indazole structure could yield even more potent compounds .
Mechanism of Action
The mechanism of action of “PMID25399762-Compound-Table1-C9” involves the inhibition of monoamine oxidase type B (MAO-B) . This enzyme is responsible for the breakdown of monoamines, which are neurotransmitters that play a crucial role in mood regulation and other neurological functions . By inhibiting MAO-B, the compound increases the levels of these neurotransmitters, which can have therapeutic effects in conditions such as depression and Parkinson’s disease .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
(a) N-[4-(1H-imidazol-1-yl)-2-fluorophenyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
- Core Structure : Pyrazole ring (vs. indazole in the target compound).
- Substituents : Trifluoromethyl group at the 3-position and a 4-(imidazol-1-yl)-2-fluorophenyl group at the carboxamide.
- Activity: Acts as a Factor Xa inhibitor, critical in anticoagulant therapies.
(b) 5-Amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Core Structure : Triazole-oxazole hybrid (vs. indazole).
- Substituents : Additional oxazole and triazole rings with ethoxyphenyl and methyl groups.
- Activity: The extended heterocyclic system may improve binding through multi-site interactions (e.g., hydrogen bonding via the amino group and π-stacking with aromatic rings). However, increased molecular weight could reduce bioavailability compared to the simpler indazole derivative .
(c) 3-Chloro-N-phenyl-phthalimide
- Core Structure : Phthalimide (a fused benzene-dicarboximide system).
- Substituents : Chlorine at the 3-position and a phenyl group.
- Application: Used as a monomer for polyimide synthesis. The rigid, planar structure of phthalimide contrasts with the more flexible indazole-carboxamide, suggesting differences in solubility and polymer compatibility .
Substituent Effects on Physicochemical Properties
- Chloro-Fluoro Phenyl Groups: Present in both the target compound and ’s triazole derivative.
- Trifluoromethyl Groups () : Introduce strong electron-withdrawing effects, improving metabolic resistance and enzyme binding.
- Ethoxyphenyl and Oxazole () : Enhance solubility via polar ether and oxazole groups but may sterically hinder target engagement.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- This highlights the pyrazole’s suitability for anticoagulant design.
- Industrial Relevance : The phthalimide derivative () underscores the divergence between therapeutic and industrial applications, where rigid aromatic systems are prioritized for polymer synthesis .
Biological Activity
N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and cannabinoid receptor modulation. This article reviews the compound's biological activity, focusing on its antitumor effects and interaction with cannabinoid receptors.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor properties of various indazole derivatives, including this compound. The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:
The mechanism through which this compound exerts its antitumor effects includes:
- Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic factors (Bax) while decreasing anti-apoptotic factors (Bcl-2), leading to enhanced apoptosis in cancer cells .
- Cell Cycle Modulation : Treatment with this compound results in a significant increase in the G0/G1 phase population, indicating that it effectively halts cell proliferation by inducing cell cycle arrest .
Cannabinoid Receptor Activity
In addition to its antitumor properties, this compound has been investigated for its activity as a cannabinoid receptor agonist. Synthetic cannabinoids have been shown to interact with CB1 and CB2 receptors, which are implicated in various physiological processes.
Pharmacological Profile
Research indicates that derivatives similar to this compound may act as agonists for cannabinoid receptors, influencing pathways related to pain relief and appetite regulation. The following table outlines findings related to cannabinoid receptor activity:
| Compound | CB1 Activity | CB2 Activity | EC50 (nM) |
|---|---|---|---|
| N-(3-chloro-4-fluorophenyl)-... | Yes | Yes | Not specified |
| Related Indazole Derivatives | Varies | Varies | 100 - 500 |
Case Studies
Several case studies have documented the effectiveness of indazole derivatives in clinical settings:
- Case Study on K562 Cell Line : A study reported that treatment with this compound led to a dose-dependent increase in apoptosis rates, confirming its potential as a chemotherapeutic agent .
- In Vivo Studies : Animal models treated with similar indazole compounds exhibited reduced tumor growth, further supporting their efficacy as anticancer agents .
Q & A
Q. What synthetic strategies are employed for the preparation of N-(3-chloro-4-fluorophenyl)-1H-indazole-5-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and coupling steps. For example:
- Step 1 : Formation of the indazole core via cyclization of substituted nitroarenes under acidic conditions (e.g., HCl/EtOH) .
- Step 2 : Introduction of the 3-chloro-4-fluorophenyl moiety via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution .
- Optimization : Reaction parameters (temperature, catalyst loading, solvent polarity) are systematically varied and monitored using thin-layer chromatography (TLC) . Yield improvements are achieved by substituting volatile solvents (e.g., DMF) with ionic liquids or microwave-assisted synthesis .
Q. Key Reaction Parameters :
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) | Characterization Method |
|---|---|---|---|---|
| 1 | HCl/EtOH | 80–100 | 65–75 | NMR, IR |
| 2 | Pd(PPh₃)₄, K₂CO₃ | 110–120 | 50–60 | LC-MS, HPLC |
Q. How is the compound characterized structurally, and what analytical techniques are prioritized for purity assessment?
- Structural Confirmation :
- X-ray crystallography (using SHELX software for refinement ) resolves tautomeric forms (e.g., 1H vs. 2H-indazole), critical for activity .
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., fluorine and chlorine integration) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 304.03) .
- Purity Assessment :
Q. What preliminary biological assays are used to evaluate its therapeutic potential?
- In Vitro Screening :
- Selectivity Profiling : Counter-screening against related targets (e.g., MAO-A for MAO-B inhibitors) to assess specificity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what computational tools support SAR studies?
- Systematic Substituent Analysis :
- Computational Methods :
Q. How are crystallographic data contradictions resolved (e.g., tautomerism vs. X-ray results)?
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Pharmacokinetic Profiling :
- Rodent Models : Oral administration (10 mg/kg) in Sprague-Dawley rats, with plasma concentration monitored via LC-MS/MS. Key Parameter : t₁/₂ = 4.2 h .
- Toxicity : Acute toxicity assessed via LD₅₀ in mice, while subchronic studies (28-day) evaluate liver/kidney function (ALT, creatinine) .
- Blood-Brain Barrier (BBB) Penetration : LogBB values (>0.3) calculated from brain/plasma ratios in murine models .
Q. How are conflicting bioactivity data (e.g., MAO-B vs. kinase inhibition) reconciled in mechanistic studies?
- Orthogonal Assays :
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to rule out off-target effects .
- Pathway Analysis : RNA-seq identifies downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) .
- Mechanistic Hypotheses : Fluorophenyl groups may induce conformational changes in MAO-B’s active site, altering substrate specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
